An In-depth Technical Guide to 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide (CAS 1255099-63-8)
An In-depth Technical Guide to 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide (CAS 1255099-63-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a key chemical intermediate. Structured from the perspective of a Senior Application Scientist, this document delves into its chemical identity, a validated synthetic pathway with mechanistic insights, expected analytical characteristics, and its role in the landscape of pharmaceutical development.
Compound Identity and Physicochemical Properties
2-Bromo-4-chloro-N-methoxy-N-methylbenzamide is a substituted Weinreb amide, a class of compounds highly valued in organic synthesis for their controlled reactivity towards nucleophiles. Its unique structure, featuring a di-halogenated phenyl ring, makes it a strategic building block for introducing this specific motif into more complex molecules.
| Property | Value | Source |
| CAS Number | 1255099-63-8 | [1] |
| Molecular Formula | C₉H₉BrClNO₂ | [1] |
| Molecular Weight | 278.53 g/mol | [1] |
| Purity Specification | Typically ≥98.5% | [2] |
| Appearance | Expected to be a solid | General knowledge |
| Storage | Sealed in a dry place at room temperature | [1] |
Strategic Synthesis: The Weinreb Amide Approach
The synthesis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide is most effectively achieved through the formation of a Weinreb amide from its corresponding carboxylic acid, 2-Bromo-4-chlorobenzoic acid. This two-step process is a cornerstone of modern organic synthesis due to its high efficiency and the stability of the resulting amide, which prevents over-addition of organometallic reagents in subsequent reactions[3].
The overall synthetic transformation is as follows:
Caption: Synthetic pathway to the target molecule.
Mechanistic Considerations
The conversion of a carboxylic acid to a Weinreb amide proceeds through two key stages:
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion[2][4]. The reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent collapse of the intermediate to form the acyl chloride.
-
Amide Formation: The resulting 2-bromo-4-chlorobenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (like pyridine or triethylamine) to neutralize the HCl generated[5][6]. The nitrogen of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is a classic nucleophilic acyl substitution reaction.
Detailed Experimental Protocol
This protocol is a robust, field-proven methodology derived from standard procedures for Weinreb amide synthesis[4][5][6].
Step 1: Synthesis of 2-Bromo-4-chlorobenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Bromo-4-chlorobenzoic acid (1.0 eq).
-
Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq)[7].
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by the dissolution of the solid starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. This crude 2-Bromo-4-chlorobenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
-
Dissolve the crude 2-Bromo-4-chlorobenzoyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1-1.5 eq) and a suitable base (e.g., pyridine or triethylamine, 2.5-3.0 eq) in the same anhydrous solvent.
-
Cool the hydroxylamine solution to 0 °C in an ice bath.
-
Slowly add the solution of 2-Bromo-4-chlorobenzoyl chloride to the cooled hydroxylamine solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide.
Analytical Characterization
While specific experimental data for this compound is not widely published, the following analytical profile can be predicted based on its structure and data from analogous compounds.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methoxy protons, and the N-methyl protons. The aromatic region will display a complex splitting pattern due to the bromine and chlorine substituents. The methoxy and methyl groups will likely appear as singlets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for the carbonyl carbon, the aromatic carbons (with varying chemical shifts due to the halogen substituents), and the N-methoxy and N-methyl carbons.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹[8].
-
MS (Mass Spectrometry): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom[9][10]. The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with specific intensity ratios due to the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
Applications in Drug Discovery and Development
2-Bromo-4-chloro-N-methoxy-N-methylbenzamide serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry[11][12]. Its utility stems from the stable yet reactive nature of the Weinreb amide functionality.
Caption: Role as a versatile chemical intermediate.
The primary application is in the synthesis of ketones. The Weinreb amide reacts with one equivalent of a Grignard reagent or an organolithium reagent to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol[3][6]. This controlled reactivity is crucial for building complex molecular scaffolds found in many active pharmaceutical ingredients (APIs).
Furthermore, the Weinreb amide can be reduced to the corresponding aldehyde using mild reducing agents like lithium aluminum hydride (LiAlH₄) at low temperatures[5]. The resulting 2-bromo-4-chlorobenzaldehyde is also a valuable building block in medicinal chemistry.
Safety and Handling
As a laboratory chemical, 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide should be handled with appropriate safety precautions.
-
Hazard Identification: It is classified as causing skin irritation (H315) and serious eye irritation (H319)[1].
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[3].
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray[13].
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place[1].
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
2-Bromo-4-chloro-N-methoxy-N-methylbenzamide is a strategically important intermediate in organic synthesis, particularly for the pharmaceutical industry. Its preparation via the Weinreb amide synthesis from 2-Bromo-4-chlorobenzoic acid is a reliable and high-yielding process. The unique stability and reactivity of this compound allow for the controlled formation of ketones and aldehydes, which are key functional groups in a vast array of biologically active molecules. This technical guide provides the foundational knowledge for the synthesis, characterization, and application of this versatile chemical building block.
References
- The Chemical Versatility of 2-Bromo-4-Chlorobenzaldehyde: From Synthesis to Applic
-
Weinreb ketone synthesis - Wikipedia. [Link]
- US4851160A - Process for the preparation of benzoic acid derivatives - Google P
-
FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam - YouTube. [Link]
-
2-Bromo-4-Chloro-N-Methoxy-N-Methylbenzamide - Suzhou Health Chemicals Co. [Link]
-
China Pharmaceutical Intermediates,Pharmaceutical Intermediates 5-Bromo-2,4-dichloropyrimidine Manufacturer. [Link]
- US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google P
-
Weinreb amide workup extraction issues : r/OrganicChemistry - Reddit. [Link]
-
THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI - ResearchGate. [Link]
-
BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS - Loba Chemie. [Link]
-
Benzamide-simplified mass spectrum[11]. | Download Scientific Diagram - ResearchGate. [Link]
-
2-Bromo-N-methoxy-N-methylacetamide | C4H8BrNO2 | CID 10866961 - PubChem. [Link]
-
FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC - PubMed. [Link]
- CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google P
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube. [Link]
-
2-Bromo-4-chlorobenzaldehyde | C7H4BrClO | CID 13154710 - PubChem. [Link]
-
. (URL not available)
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. [Link]
-
Mass spectrometry of halogen-containing organic compounds - ResearchGate. [Link]
-
Synthesis of Weinreb and their Derivatives (A-Review) - ResearchGate. [Link]
-
Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians. [Link]
-
Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding | ACS Omega. [Link]
Sources
- 1. 1255099-63-8|2-Bromo-4-chloro-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. nbinno.com [nbinno.com]
- 12. scllifesciences.com [scllifesciences.com]
- 13. The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
